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molecular formula C7H11Cl2N3O2 B1403307 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride CAS No. 126167-33-7

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride

Cat. No. B1403307
M. Wt: 240.08 g/mol
InChI Key: KDYFDWRPJISROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04999359

Procedure details

25.00 g (0.135 moles) of histamine dihydrochloride were dissolved in 125 ml of water; 26.92 g (0.40 moles) of 85% potassium hydroxide were then added to the cooled solution. A solution of 12.51 g (0.136 moles) of monohydrate glyoxylic acid and 9.00 g (0.136 moles) of 85% potassium hydroxyde in 125 ml of water was dropped into the first one and the reaction mixture heated at 90° C., 6 hours, cooled, treated with conc. HCl and concentrated in vacuo to dryness.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
26.92 g
Type
reactant
Reaction Step Two
Quantity
12.51 g
Type
reactant
Reaction Step Three
Quantity
9 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.[NH2:3][CH2:4][CH2:5][C:6]1[N:10]=[CH:9][NH:8][CH:7]=1.[OH-].[K+].[C:13]([OH:17])(=[O:16])[CH:14]=O.O.[K].Cl>O>[ClH:1].[ClH:1].[NH:10]1[C:6]2[CH2:5][CH2:4][NH:3][CH:14]([C:13]([OH:17])=[O:16])[C:7]=2[N:8]=[CH:9]1 |f:0.1.2,3.4,5.6,10.11.12,^1:18|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
Cl.Cl.NCCC1=CNC=N1
Name
Quantity
125 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
26.92 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
12.51 g
Type
reactant
Smiles
C(C=O)(=O)O.O
Name
Quantity
9 g
Type
reactant
Smiles
[K]
Name
Quantity
125 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to dryness

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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